molecular formula C7H7ClN2O B6338041 1-(4-Amino-2-chloropyridin-3-yl)ethanone CAS No. 1393573-67-5

1-(4-Amino-2-chloropyridin-3-yl)ethanone

Cat. No. B6338041
CAS RN: 1393573-67-5
M. Wt: 170.59 g/mol
InChI Key: DDFIANAOLIBGFE-UHFFFAOYSA-N
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Description

“1-(4-Amino-2-chloropyridin-3-yl)ethanone” is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6 . It’s also known as 2-Chloro-3-acetylpyridin-4-amine .


Synthesis Analysis

The compound is used in various scientific research and has unique properties that enable its application in diverse fields ranging from pharmaceuticals to organic synthesis.


Molecular Structure Analysis

The molecular structure of “1-(4-Amino-2-chloropyridin-3-yl)ethanone” consists of a pyridine ring with an amino group at the 4th position and a chloro group at the 2nd position. An ethanone group is attached to the 3rd position of the pyridine ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 170.6 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been utilized to prepare various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine and 1-(2-aminopyridin-3-yl)ethanone, showing the versatility of this approach in generating a wide array of heterocyclic compounds under optimized conditions. This method provides an efficient pathway for the synthesis of potentially bioactive molecules with good to excellent yields, highlighting the compound's utility in facilitating rapid and selective chemical transformations (Ankati & Biehl, 2010).

Biocatalytic Transamination

The biocatalytic amination of 1-(4-chloropyridin-2-yl)alkan-1-ones has been explored, demonstrating the compound's role in the enantioselective synthesis of amines. By studying the influence of the chain length at the C-2 position of the pyridine in reactions with various transaminases, researchers were able to synthesize enantiopure amines with high purity and excellent yields. This work underscores the potential of using biocatalysis for the asymmetric synthesis of pyridylalkylamines, offering a green and sustainable alternative to traditional chemical methods (López-Iglesias et al., 2016).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel Schiff base ligand derived from 2,6-diaminopyridine and its complexes have been reported, where these compounds showed promising DNA binding activities. This research highlights the importance of 1-(4-Amino-2-chloropyridin-3-yl)ethanone derivatives in the development of new materials with potential applications in drug design and molecular biology (Kurt et al., 2020).

Antimicrobial Activity

The compound and its derivatives have been investigated for their antimicrobial properties, showing varying degrees of activity against different bacterial and fungal strains. This suggests the potential of these compounds in contributing to the development of new antimicrobial agents, which could address the growing concern of antibiotic resistance (Wanjari, 2020).

Safety and Hazards

The compound is classified as dangerous with precautionary statements including P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(4-amino-2-chloropyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-4(11)6-5(9)2-3-10-7(6)8/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFIANAOLIBGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CN=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-2-chloropyridin-3-YL)ethanone

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